

N-(2-Aminophenyl)acetamide: A Versatile Scaffold for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(2-Aminophenyl)acetamide**

Cat. No.: **B182732**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(2-Aminophenyl)acetamide, also known as 2-aminoacetanilide, is a crucial building block in organic synthesis, serving as a versatile precursor for a wide array of heterocyclic compounds. [1][2] Its unique structure, featuring a primary aromatic amine and an acetamido group ortho to each other, facilitates a variety of cyclization reactions, making it an important intermediate in the pharmaceutical, dye, and pigment industries.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of **N-(2-aminophenyl)acetamide**, with a focus on its role in the construction of biologically significant heterocyclic scaffolds.

Physicochemical Properties

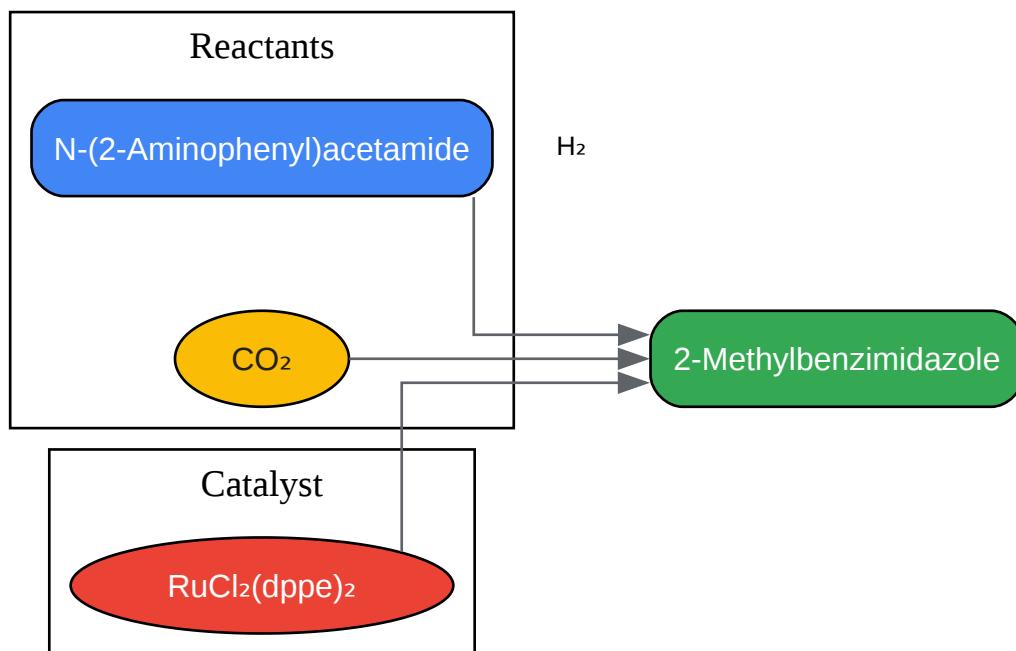
N-(2-Aminophenyl)acetamide is a solid at room temperature with a melting point ranging from 133-137°C.[1][3] It is a light yellow to green-yellow solid.[3] Key properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	N-(2-Aminophenyl)acetamide	[1]
Other Names	o-Aminoacetanilide, 2'-Acetamidoaniline	[1]
CAS Number	34801-09-7	[1] [3]
Molecular Formula	C ₈ H ₁₀ N ₂ O	[1] [3]
Molar Mass	150.18 g/mol	[1] [3]
Melting Point	133-137 °C	[1] [3]
Boiling Point	361.5 °C	[3]
Appearance	Light yellow to green-yellow solid	[3]

Synthesis of N-(2-Aminophenyl)acetamide

The most common laboratory and industrial synthesis of **N-(2-aminophenyl)acetamide** involves the catalytic hydrogenation of 2-nitroacetanilide.[\[1\]](#) This reaction typically employs a palladium-on-carbon (Pd/C) catalyst.

[Click to download full resolution via product page](#)

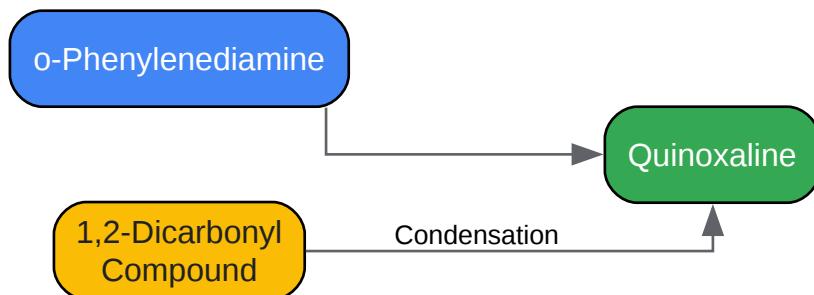

Caption: Synthesis of **N-(2-Aminophenyl)acetamide**.

Applications in Heterocyclic Synthesis

The strategic placement of the amino and acetamido groups in **N-(2-aminophenyl)acetamide** makes it an ideal starting material for the synthesis of various fused heterocyclic systems.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. **N-(2-Aminophenyl)acetamide** can be cyclized to form 2-methylbenzimidazole.^[1] One method involves the reaction with carbon dioxide in the presence of a ruthenium catalyst.^[1]

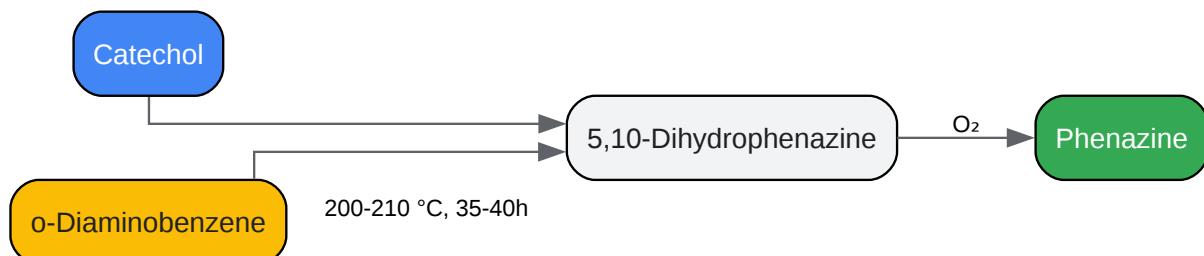

[Click to download full resolution via product page](#)

Caption: Synthesis of 2-Methylbenzimidazole.

Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles. They are generally synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.^{[4][5]} While **N-(2-aminophenyl)acetamide** itself is not a direct precursor in the classical Hinsberg or Körner quinoxaline synthesis, its derivatives or related o-phenylenediamines are key.^{[4][5]} For instance, the amino group of **N-(2-aminophenyl)acetamide** can be further functionalized before cyclization.

The general synthesis of quinoxalines from o-phenylenediamines is illustrated below.



[Click to download full resolution via product page](#)

Caption: General Quinoxaline Synthesis.

Synthesis of Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological and electronic properties.^[6] Their synthesis often involves the condensation and cyclization of catechols with o-diaminobenzenes or the oxidative cyclization of diphenylamines.^[6] For example, reacting catechol with ortho-diaminobenzene at high temperatures can yield 5,10-dihydrophenazine, which is then oxidized to phenazine.^[6]

[Click to download full resolution via product page](#)

Caption: Phenazine Synthesis from Catechol.

Experimental Protocols

General Protocol for N-Acetylation

A general method for the N-acetylation of amines, which can be adapted for the synthesis of N-substituted acetamides, involves the use of an acetylating agent like acetyl chloride or acetic anhydride.^[7]

Materials:

- Primary or secondary amine
- Acetyl chloride or acetic anhydride
- Anhydrous solvent (e.g., dichloromethane, toluene)[8][9]
- Base (e.g., pyridine, triethylamine)[8][9]
- Aqueous HCl solution (e.g., 1M)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve the amine in the anhydrous solvent and cool the solution to 0 °C in an ice bath.[8]
- Add the base, followed by the dropwise addition of the acetylating agent.[8]
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).[8]
- Wash the reaction mixture sequentially with aqueous HCl, saturated aqueous sodium bicarbonate, and brine.[8]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7][8]
- Purify the product by crystallization or column chromatography if necessary.[7][8]

Synthesis of 2-Methylbenzimidazole from N-(2-Aminophenyl)acetamide

This protocol is based on the cyclization reaction using carbon dioxide and a ruthenium catalyst.[\[1\]](#)

Materials:

- **N-(2-Aminophenyl)acetamide**
- $\text{RuCl}_2(\text{dppe})_2$ (catalyst)
- Hydrogen gas (H_2)
- Carbon dioxide (CO_2)
- Suitable solvent

Procedure:

- In a pressure vessel, combine **N-(2-aminophenyl)acetamide** and the $\text{RuCl}_2(\text{dppe})_2$ catalyst in a suitable solvent.
- Pressurize the vessel with carbon dioxide and then with hydrogen gas.
- Heat the reaction mixture to the required temperature and stir for the specified time.
- After cooling, vent the gases and work up the reaction mixture to isolate the 2-methylbenzimidazole product.

Quantitative Data Summary

The following table summarizes yields and reaction conditions for the synthesis of various heterocyclic compounds where **N-(2-aminophenyl)acetamide** or its derivatives are used as precursors.

Product	Starting Materials	Catalyst /Reagent	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
2-Methylbenzimidazole	N-(2-Aminophenyl)acetamide, CO ₂ , H ₂	RuCl ₂ (dppf) ₂	-	-	-	-	[1]
Quinoxaline Derivatives	Phenylenediamine, 1,2-Dicarboxylic acid (20 mol%)	Camphor sulfonic acid (20 mol%)	-	-	-	Moderate to Excellent	[4]
Quinoxaline Derivatives	Hydroxyketones, Phenylenediamine	I ₂ (20 mol%)	DMSO	-	-	78-99	[4]
Phenazine	N-phenyl-2-nitroaniline	Iron powder	-	-	-	46	[6]
Phenazine	2-Aminodiphenylamine	Calcium oxide	-	600	0.67	70	[6]

Conclusion

N-(2-Aminophenyl)acetamide is a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo cyclization reactions provides a straightforward entry into a variety of important heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines. These scaffolds are of significant interest in medicinal chemistry and materials

science. The synthetic routes starting from **N-(2-aminophenyl)acetamide** are often efficient and can be adapted for the synthesis of a diverse library of derivatives for further investigation in drug discovery and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. N-(2-Aminophenyl)acetamide [myskinrecipes.com]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mtieat.org [mtieat.org]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [N-(2-Aminophenyl)acetamide: A Versatile Scaffold for Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182732#n-2-aminophenyl-acetamide-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com